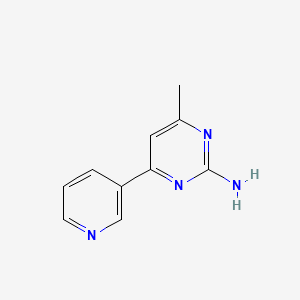

4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Description

Significance of Pyrimidine-Based Scaffolds in Modern Medicinal Chemistry

The pyrimidine (B1678525) nucleus is a cornerstone of medicinal chemistry, recognized for its presence in the fundamental building blocks of life, DNA and RNA. nih.govnih.govingentaconnect.com This heterocyclic aromatic compound has emerged as a "privileged scaffold," meaning its structure is frequently found in compounds with a wide range of biological activities. nih.govbohrium.com The versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, further enhances its utility in drug design. nih.gov

Pyrimidine derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com In oncology, in particular, pyrimidine-based compounds have been successfully developed as protein kinase inhibitors, playing a crucial role in targeted cancer therapy. nih.govingentaconnect.com The established success and adaptability of this scaffold ensure that it remains an area of intense focus for researchers aiming to develop novel and more effective therapeutic agents. ingentaconnect.commdpi.com

Structural Overview and Nomenclature of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

This compound is a heterocyclic compound featuring a central pyrimidine ring. This core is substituted at three key positions: an amine group (-NH2) at position 2, a methyl group (-CH3) at position 4, and a pyridine (B92270) ring linked at its 3-position (pyridin-3-yl) to position 6 of the pyrimidine ring. The systematic combination of these functional groups dictates its chemical properties and reactivity.

Below is a summary of its key identifiers and chemical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90916-52-2 |

| Molecular Formula | C10H10N4 |

| Molecular Weight | 186.21 g/mol |

| Synonyms | 4-Methyl-6-(3-pyridyl)-2-pyrimidinamine |

Data sourced from multiple chemical databases. bldpharm.comchemicalbook.comchemsrc.com

Positioning within the Chemical Space of Bioactive Pyridylpyrimidine Compounds

This compound belongs to the broader class of pyridylpyrimidine compounds, which have attracted significant interest in drug discovery. This structural motif, combining both a pyridine and a pyrimidine ring system, is a key feature in numerous biologically active molecules. Research into related pyridylpyrimidine and the fused pyrido[2,3-d]pyrimidine (B1209978) derivatives has yielded compounds with potent activities, including cytotoxicity against cancer cell lines and the ability to inhibit key enzymes like PIM-1 kinase. nih.gov

For instance, studies on novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have identified potent antitrypanosomal agents, highlighting the scaffold's potential in treating neglected tropical diseases. researchgate.netnih.gov In one study, a derivative, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, demonstrated submicromolar activity against Trypanosoma brucei rhodesiense. nih.gov The specific arrangement of the pyridine and pyrimidine rings in these compounds is crucial for their interaction with biological targets. Therefore, this compound is positioned within a chemical space rich with therapeutic potential, serving as a foundational structure for the exploration of new bioactive agents.

Role as a Key Intermediate and Core Moiety in Drug Discovery Programmes

One of the most significant roles of this compound and its close analogs is as a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the field of oncology. The pyridyl-pyrimidine core is a central feature of several tyrosine kinase inhibitors.

A structurally related compound, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, is the active pharmaceutical ingredient known as Imatinib, a highly successful drug used to treat chronic myeloid leukemia and other cancers. google.commdpi.com The synthesis of Imatinib and its analogs often involves the coupling of a substituted phenylamine with a 2-chloropyrimidine (B141910) or 2-aminopyrimidine (B69317) derivative that already contains the pyridyl moiety. google.commdpi.com

Specifically, intermediates such as 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine are used as direct precursors for creating Imatinib analogs. mdpi.com The title compound, this compound, represents a fundamental building block for accessing these more complex structures. Synthetic routes often involve its preparation from precursors like 2-Amino-4-chloro-6-methylpyrimidine (B145687) and 3-Pyridylboronic acid. chemicalbook.com This strategic position as a readily synthesizable intermediate makes it an invaluable component in drug discovery programs aimed at developing new kinase inhibitors and other targeted therapies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-6-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-5-9(14-10(11)13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMJWDANHSNYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591712 | |

| Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90916-52-2 | |

| Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

The direct synthesis of the title compound can be achieved through several strategic approaches, primarily involving the construction of the core pyrimidine (B1678525) structure or the formation of the carbon-carbon bond between the pyrimidine and pyridine (B92270) rings.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling Protocols)

A prevalent and efficient method for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemicalbook.comwikipedia.org This reaction typically utilizes 2-amino-4-chloro-6-methylpyrimidine (B145687) and 3-pyridylboronic acid as the coupling partners. The Suzuki coupling is favored for its mild reaction conditions and high tolerance to a wide range of functional groups. researchgate.net

The general mechanism of the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide (2-amino-4-chloro-6-methylpyrimidine), followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. wikipedia.org Various palladium catalysts and ligands can be employed to optimize the reaction yield and conditions.

Table 1: Key Reagents in Suzuki Coupling for the Synthesis of this compound

| Reagent | Role |

|---|---|

| 2-Amino-4-chloro-6-methylpyrimidine | Aryl halide coupling partner |

| 3-Pyridylboronic acid | Organoboron coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Facilitates the C-C bond formation |

| Base (e.g., K₂CO₃, Na₂CO₃) | Activates the organoboron species |

| Solvent (e.g., Toluene, Dioxane) | Reaction medium |

Pyrimidine Ring Formation Strategies via Condensation Reactions

An alternative synthetic route to this compound involves the construction of the pyrimidine ring itself through condensation reactions. A common strategy for pyrimidine synthesis is the reaction between a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative.

In the context of synthesizing the title compound and its analogs, a key intermediate is often 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, which can be prepared from 3-acetylpyridine. mdpi.com This enaminone can then undergo a cyclocondensation reaction with a guanidine salt. While not a direct synthesis of the title compound itself in one step from simple precursors, this strategy is fundamental in building the substituted pyrimidine core which is a part of more complex molecules. For instance, the synthesis of Imatinib involves the cyclization of 3-dimethylamino-1-(3-pyridinyl)-2-propylene-1-ketone with a guanidine derivative as a key step. google.com

Synthesis of N-Substituted Analogues Derived from the this compound Core

The primary amino group on the pyrimidine ring of this compound is a key handle for further functionalization, allowing for the synthesis of a diverse library of N-substituted analogues.

N-Arylation Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This methodology has been successfully applied to the N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) derivatives. nih.gov The reaction involves the coupling of the primary amine with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

This approach allows for the introduction of a wide variety of substituted and unsubstituted aryl groups onto the amino function of the pyrimidine ring. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation

| Component | Example |

|---|---|

| Amine | This compound |

| Aryl Halide | Substituted Aryl Bromide |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | Xantphos, RuPhos |

| Base | NaOtBu, K₂CO₃ |

| Solvent | Toluene, Dioxane |

N-Alkylations and Related Amino Group Derivatizations

The amino group of this compound can also undergo N-alkylation to introduce various alkyl substituents. Standard N-alkylation methods can be employed, such as reaction with alkyl halides in the presence of a base. la-press.org The choice of base and solvent is important to control the degree of alkylation and prevent side reactions.

Furthermore, the amino group can be derivatized through other chemical transformations, including acylation with acid chlorides or anhydrides to form amides, or reaction with isocyanates to form ureas. These derivatizations are crucial for exploring the structure-activity relationships of molecules based on this scaffold. For example, methylation of a related pyridin-2-amine derivative has been achieved using methyl iodide in the presence of sodium hydride. nih.gov

Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound scaffold is a key building block in the synthesis of several complex and medicinally important molecules, most notably the tyrosine kinase inhibitors Imatinib and Nilotinib. google.comchemicalbook.com

The synthesis of Imatinib involves the N-arylation of a derivative of this compound, specifically 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, with a benzoic acid derivative. google.comnewdrugapprovals.org This key amide bond formation step is typically achieved by activating the carboxylic acid (e.g., as an acid chloride) or by using coupling agents.

Similarly, the synthesis of Nilotinib utilizes 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid as a central intermediate. chemicalbook.comasianpubs.org This benzoic acid derivative, which incorporates the this compound core, is then coupled with another amine-containing fragment to construct the final complex structure of Nilotinib. chemicalbook.com These syntheses highlight the importance of the title compound as a foundational element for the construction of highly functionalized and pharmacologically active molecules. mdpi.comgoogle.com

Table 3: Complex Molecules Derived from this compound

| Compound | Key Synthetic Step from Intermediate | Therapeutic Class |

|---|---|---|

| Imatinib | Amide bond formation | Tyrosine Kinase Inhibitor |

| Nilotinib | Amide bond formation | Tyrosine Kinase Inhibitor |

Indole-Fused Systems and Carbohydrazide (B1668358) Conjugates

The synthesis of indole-containing pyrimidines is a significant area of research due to the biological activities associated with these hybrid molecules. richmond.edu A common strategy involves the reaction of an indole-appended chloroenal with amidines to produce novel biheterocyclic systems. richmond.edu While direct fusion of the indole (B1671886) to the this compound core is complex, the amino group provides a handle for conjugation. For instance, the amino group can be transformed into a suitable functional group that can react with a functionalized indole, such as one prepared through Fischer indole synthesis, to link the two heterocyclic systems. nih.gov

Similarly, carbohydrazide conjugates are synthesized to leverage the hydrogen-bonding capabilities of the carbohydrazide motif. ajgreenchem.com A general synthetic route involves reacting an intermediate, such as a methyl carboxylate derivative of the pyrimidine, with hydrazine (B178648) hydrate. ajgreenchem.comresearchgate.net For this compound, this would require prior functionalization of the pyrimidine ring to introduce a carboxylate group, which can then be converted to the corresponding carbohydrazide.

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Scaffolds

Novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using this compound as a foundational component. frontiersin.org In these syntheses, the core amine is typically first coupled with a nitro-substituted phenyl ring, followed by reduction of the nitro group to an amine. This new amino group is then available for amide bond formation. One study detailed the synthesis of these amide derivatives using two distinct methods: a classical approach with triethylamine (B128534) and a more efficient method using magnesium oxide nanoparticles as a catalyst. frontiersin.org The nanoparticle-catalyzed method was found to significantly reduce reaction times and improve yields. frontiersin.org The structures of the resulting amide derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectroscopy. frontiersin.org

| Parameter | Classical Method (Triethylamine) | Nanoparticle Method (MgO NPs) |

|---|---|---|

| Catalyst | Triethylamine | Magnesium Oxide Nanoparticles |

| Reaction Time | Significantly longer | Reduced by more than one-fifth |

| Efficiency/Yield | Lower | Increased |

Piperidine-Carboxamide Conjugates

The synthesis of piperidine-substituted pyrimidines often starts with a halogenated pyrimidine precursor, such as 2-amino-4-chloro-6-methylpyrimidine. nih.gov This precursor can undergo nucleophilic substitution with piperidine (B6355638) to attach the piperidine ring to the pyrimidine core. nih.gov To form a piperidine-carboxamide conjugate, a piperidine derivative bearing a carboxamide group, or a precursor to it, is used. For example, piperidine-4-carboxamide can be synthesized and then coupled to the pyrimidine scaffold. researchgate.net The key step in forming the final conjugate often involves the cyclization of suitably substituted nipecotamides (piperidine-3-carboxamides). researchgate.net

Urea (B33335) Derivatives and Other Functionalized Linkages

The primary amino group on the this compound scaffold is a prime site for the formation of urea derivatives. The classical method for preparing ureas involves the reaction of an amine with an isocyanate intermediate. nih.gov This isocyanate can be generated in situ from another amine or a primary amide via a Hofmann rearrangement. organic-chemistry.org The 2-amino group of the title compound can act as the nucleophile, reacting with an isocyanate to form an N,N'-disubstituted urea. Safer, modern alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), are now commonly used to facilitate this transformation, avoiding toxic byproducts. nih.gov

Incorporations into Pyrazolo[1,5-a]pyrimidine (B1248293) Frameworks

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. rsc.org Their synthesis does not typically involve the direct annulation of a pre-existing pyrimidine ring like that in this compound. Instead, the most common synthetic strategies involve the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-dielectrophiles, such as β-diketones, β-enaminones, or α,β-unsaturated ketones. researchgate.netnih.gov These methods allow for the construction of the fused pyrimidine ring onto the pyrazole (B372694) core. nih.gov The structural diversity of the resulting pyrazolo[1,5-a]pyrimidine frameworks can be enhanced through various synthetic approaches, including microwave-assisted methods and multi-component reactions. rsc.orgresearchgate.net

Advanced Catalytic Systems and Reaction Conditions in Synthetic Pathways

The synthesis of this compound and its derivatives heavily relies on advanced catalytic systems, particularly those involving transition metals like palladium.

Applications of Palladium Catalysts in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of the this compound core structure itself. The Suzuki cross-coupling reaction is a prominent method, involving the coupling of a pyrimidine halide with a pyridine boronic acid. chemicalbook.comresearchgate.net Specifically, this compound can be synthesized from 2-Amino-4-chloro-6-methylpyrimidine and 3-Pyridylboronic acid using a palladium catalyst. chemicalbook.com

| Component | Specific Reagent/Condition |

|---|---|

| Pyrimidine Precursor | 2-Amino-4-chloro-6-methylpyrimidine |

| Pyridine Source | 3-Pyridylboronic acid |

| Catalyst | bis-triphenylphosphine-palladium(II) chloride |

| Base | Sodium carbonate |

| Solvent | Acetonitrile (B52724)/water |

| Temperature | 78°C |

Beyond the synthesis of the core, palladium catalysts are used for further functionalization. For instance, Pd(PPh₃)₄ has been employed for the direct derivatization of 6-chloro-2,4-diaminopyrimidines with various aromatic boronic acids. researchgate.net Other palladium-catalyzed reactions, such as the Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes, have also been developed, expanding the toolkit for creating carbon-carbon bonds on the pyrimidine ring. researchgate.net Additionally, palladium on carbon (Pd/C) is used as a catalyst for reduction steps in multi-step syntheses, such as the reduction of a nitro group to an amine on an attached phenyl ring. google.com

Nanocatalyst-Enhanced Synthesis (e.g., Magnesium Oxide Nanoparticles)

The use of nanocatalysts in organic synthesis has gained significant traction due to benefits such as high surface area, increased catalytic activity, and improved reaction kinetics. In the synthesis of derivatives of this compound, magnesium oxide nanoparticles (MgO NPs) have been employed as an effective catalyst. frontiersin.org

The general procedure involves the reaction of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with a carboxylic acid derivative in the presence of a catalyst. In the nanocatalyst-enhanced method, after the reaction is complete, the MgO nanoparticles can be separated from the reaction mixture through nanofiltration, allowing for the isolation of the final product. frontiersin.org The structures of the resulting amide derivatives were confirmed using analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy. frontiersin.org

| Catalyst | Reaction Time | Yield | Reference |

| Triethylamine (Conventional) | >5 hours | Lower | frontiersin.org |

| Magnesium Oxide Nanoparticles | ~1 hour | Higher | frontiersin.org |

Regio- and Stereoselective Synthesis Considerations

The synthesis of substituted 2-aminopyrimidines, such as this compound, presents significant regiochemical challenges. The core of this issue often lies in the starting materials, typically polysubstituted pyrimidines like 2,4-dichloropyrimidines. The inherent electronic properties of the pyrimidine ring make the C4 position more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This preference often leads to the formation of the undesired 4-amino-2-chloropyrimidine (B189420) regioisomer as the major product.

To achieve the desired C2 amination required for the synthesis of the target compound, several strategies have been developed:

Palladium-Catalyzed Amination: The use of palladium catalysts with specific ligands, such as dialkylbiarylphosphines, has been shown to facilitate the regioselective amination at the C2 position of dichloropyrimidines, particularly with aryl- and heteroarylamines. nih.gov This approach helps to overcome the intrinsic reactivity preference of the pyrimidine ring.

Use of Surrogates: A key strategy involves using a surrogate for the standard dichloropyrimidine. For instance, 5-trimethylsilyl-2,4-dichloropyrimidine has been used effectively. The bulky trimethylsilyl (B98337) group at the C5 position appears to sterically hinder attack at the C4 position, thereby favoring amination at C2. nih.gov

Modification of Leaving Groups: Another approach involves modifying the leaving groups on the pyrimidine ring. By replacing one of the chloro groups with a different functionality, such as a thiomethoxy group (SMe), the reactivity of the two positions can be altered. For example, 2-chloro-4-thiomethoxypyrimidine analogues exclusively afford the desired 2-aminated products. nih.gov

Control of Reaction Conditions: While classical methods for synthesizing 2-aminopyridines and pyrimidines often require harsh conditions and result in mixtures of regioisomers, modern protocols focus on milder conditions. morressier.com For instance, amination of certain dichloropyrimidines with more nucleophilic amines like piperidine or morpholine (B109124) can proceed with high regioselectivity for the C2 position even without a palladium catalyst.

Stereoselectivity is not a primary concern in the synthesis of the achiral this compound itself, as it does not possess any stereocenters. However, if chiral substituents were to be introduced to the molecule, control of stereochemistry would become a critical aspect of the synthetic design.

| Challenge | Strategy | Example/Outcome | Reference |

| Preferential C4 substitution in 2,4-dichloropyrimidines | Palladium-catalyzed C-N coupling | High efficiency for C2 amination with aryl/heteroarylamines. | nih.gov |

| Inherent C4 reactivity | Use of a 5-substituted surrogate | 5-trimethylsilyl-2,4-dichloropyrimidine favors C2 amination. | nih.gov |

| Poor regioselectivity | Modification of leaving groups | 2-chloro-4-thiomethoxy analogues lead exclusively to 2-aminated products. | nih.gov |

| Formation of regioisomeric mixtures | Use of highly nucleophilic amines | Piperidine and morpholine can selectively displace the C2 chloride without a catalyst. |

Biological Activity Spectrum and Mechanistic Pathways

Antineoplastic Activities

The 4-(pyridin-3-yl)pyrimidine (B11918198) moiety is a key pharmacophore in several compounds exhibiting potent anticancer effects. Its activity stems from the ability to induce unique forms of cell death and inhibit the proliferation of various cancer cell lines.

Induction of Cell Death Modalities (e.g., Methuosis)

Recent research has highlighted the role of derivatives containing the 4-(pyridin-3-yl)pyrimidine scaffold as inducers of a non-apoptotic form of cell death known as methuosis. nih.govnih.gov One study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, which were designed by combining key structural features of known anticancer agents. nih.gov A lead compound from this series, designated 12A, was found to be a potent and selective methuosis inducer in various cancer cells while showing minimal toxicity to normal human cells. nih.govnih.gov Methuosis is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles, ultimately leading to cell death. nih.gov Further investigation revealed that the MAPK/JNK signaling pathway is implicated in the methuotic cell death induced by these compounds. nih.gov

Cellular Vacuolization Mechanisms (e.g., Macropinosome Formation)

The primary morphological feature of methuosis is extensive cytoplasmic vacuolization. Studies on compounds incorporating the 4-(pyridin-3-yl)pyrimidine core have elucidated the origin of these vacuoles. It has been demonstrated that the vacuoles induced by the lead compound 12A are derived from macropinosomes, which are large endocytic vesicles formed through a process of bulk fluid uptake. nih.gov This was confirmed by showing that the vacuole formation was not a result of autophagosomes. nih.gov The process is also associated with endoplasmic reticulum (ER) stress, suggesting that the 12A-induced vacuoles may originate from the ER before their development as macropinosomes. nih.gov This mechanism, driven by the dysregulation of macropinocytosis, represents a distinct pathway for inducing cancer cell death.

Antiproliferative Effects on Various Cancer Cell Lines (e.g., HeLa, A549, MV4-11)

The 4-(pyridin-3-yl)pyrimidine scaffold and its derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. This broad-spectrum activity underscores its potential as a versatile antineoplastic agent. For instance, derivatives of pyrido[2,3-d]pyrimidine (B1209978) have shown potent cytotoxicity against lung (A-549) and prostate (PC-3) cancer cell lines, with IC50 values in the low micromolar and nanomolar ranges, respectively. mdpi.com Similarly, research on other pyrimidine (B1678525) derivatives has documented their inhibitory effects against HeLa (cervical cancer) cells. researchgate.net Furthermore, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, a structurally related scaffold, are highly effective antiproliferative agents against the MV4-11 acute myeloid leukemia cell line. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound Type | Cell Line | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivative (17a) | A-549 (Lung) | IC50 | 2.48 µM | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative (17a) | PC-3 (Prostate) | IC50 | 0.01 µM | mdpi.com |

| Thiazolyl-pyrimidine derivative (8a) | MV4-11 (Leukemia) | GI50 | 0.209 µM | mdpi.com |

| Thiosemicarboxamide derivative (3h) | HeLa (Cervical) | IC50 | <5.0 µM | researchgate.net |

Enzyme Inhibition Profiles

The therapeutic effects of compounds based on the 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine structure are largely attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Tyrosine Kinase Inhibition (e.g., Bcr-Abl Kinase, c-Src Kinase, Abl1)

The 2-phenylaminopyrimidine framework, of which this compound is a part, is the cornerstone of the highly successful tyrosine kinase inhibitor, Imatinib. nih.gov This class of molecules is renowned for its potent inhibition of the Bcr-Abl fusion protein, the causative agent in most cases of chronic myeloid leukemia (CML). nih.govgoogle.com The pyridinylpyrimidine portion of the molecule binds to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates necessary for cell proliferation. nih.gov

Derivatives of this scaffold have also been shown to inhibit other related tyrosine kinases, including c-Src and Abl1. nih.govresearchgate.net While Imatinib itself is highly selective for Abl over c-Src, minor structural modifications on the core scaffold can produce compounds that are equally potent inhibitors of both c-Src and Abl kinases. nih.gov

Table 2: Inhibition of Tyrosine Kinases by Pyridylpyrimidinylaminophenyl Derivatives

| Kinase Target | Inhibition (%) | Reference |

|---|---|---|

| Abl1 | Up to 96% | researchgate.net |

| c-Src | Up to 98% | researchgate.net |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4, CDK6)

In addition to tyrosine kinases, the pyridinylpyrimidine scaffold is a validated inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. nih.gov These enzymes are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) to the S (synthesis) phase. nih.gov Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making them attractive therapeutic targets. nih.gov

Numerous series of pyrimidine-based analogues have been developed as selective CDK4/6 inhibitors. mdpi.comnih.gov For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were found to be highly potent and selective inhibitors of CDK4 and CDK6, with Ki values in the nanomolar range. mdpi.comencyclopedia.pub The pyrimidine core mimics the adenine (B156593) ring of ATP, forming crucial hydrogen bonds within the kinase's hinge region, thereby blocking its activity and inducing G1 cell cycle arrest. mdpi.com

Table 3: Inhibition of Cyclin-Dependent Kinases by Selected Pyrimidine Derivatives

| Compound Type | Kinase Target | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrimidine derivative (8a) | CDK4 | Ki | 0.004 µM | mdpi.com |

| Thiazolyl-pyrimidine derivative (8a) | CDK6 | Ki | 0.030 µM | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative (17a) | CDK6 | IC50 | 115.38 nM | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative (18a) | CDK6 | IC50 | 726.25 nM | mdpi.com |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov The pyrimidine scaffold has been explored in the development of NAPE-PLD inhibitors. For instance, a library of pyrimidine-4-carboxamides was investigated, leading to the identification of potent inhibitors. nih.gov

However, research has also focused on other heterocyclic cores. A notable NAPE-PLD inhibitor, ARN19874, is a quinazoline (B50416) sulfonamide derivative, 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide. rsc.orgescholarship.org Structure-activity relationship studies on such compounds revealed that a 3-pyridyl or 4-pyridyl group could significantly increase potency compared to a 2-pyridyl derivative, suggesting the pyridyl nitrogen interacts with a recognition site within the enzyme. escholarship.org The replacement of the pyridyl ring with an n-butyl chain resulted in a complete loss of activity. escholarship.org

| Compound Name | Target | Activity (IC50) |

| 2,4-dioxo-N-[4-(3-pyridyl )phenyl]-1H-quinazoline-6-sulfonamide | NAPE-PLD | ~26 μM escholarship.org |

| 2,4-dioxo-N-[4-(4-pyridyl )phenyl]-1H-quinazoline-6-sulfonamide (ARN19874) | NAPE-PLD | ~34 μM escholarship.orgresearchgate.net |

| 2,4-dioxo-N-[4-(2-pyridyl )phenyl]-1H-quinazoline-6-sulfonamide | NAPE-PLD | ~120 μM escholarship.org |

This table displays the inhibitory concentrations (IC50) of various pyridyl-containing quinazoline sulfonamides against NAPE-PLD.

Mycobacterial ATP Synthase Inhibition

Mycobacterial ATP synthase is a critical enzyme for the growth of Mycobacterium tuberculosis and has been validated as a significant drug target. rsc.orgembopress.org The diarylquinoline bedaquiline (B32110) was a pioneering inhibitor of this enzyme. rsc.orgembopress.org Subsequently, other structural classes, including pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of mycobacterial ATP synthase. nih.govdoaj.org Research into this class has led to the synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, some of which exhibit potent growth inhibition of M. tuberculosis in vitro. nih.gov Modeling studies suggest these compounds bind between the Atp-a and Atp-c subunits of the enzyme. nih.gov

While various pyrimidine-containing scaffolds show activity against this target, specific inhibitory data for this compound on mycobacterial ATP synthase is not detailed in the available literature.

Other Enzyme Target Modulations (e.g., Human Methionine Aminopeptidase)

Methionine aminopeptidases (MetAPs) are essential enzymes that catalyze the removal of N-terminal methionine from newly synthesized proteins. nih.govnih.gov The pyridinylpyrimidine core has been identified as a key pharmacophore for the inhibition of both human MetAP1 (HsMetAP1) and MetAP2 (HsMetAP2). nih.gov The inhibitory mechanism relies on the 2-(2-pyridinyl)-pyrimidine moiety's ability to chelate a metal ion in the enzyme's active site. nih.gov

Structure-activity relationship studies have demonstrated the critical nature of the nitrogen position within the pyridine (B92270) ring. Replacement of the 2-pyridinyl group with a 3-pyridinyl or 4-pyridinyl group leads to a significant loss of potency. nih.gov Specifically, a 2-(3-pyridinyl)-pyrimidine analogue was found to have no inhibitory effect on human MetAP at concentrations up to 100 μM. nih.gov This finding suggests that this compound is unlikely to be an effective inhibitor of this enzyme family.

| Compound Class | Target | Key Structural Feature for Activity | Finding |

| Pyridinylpyrimidines | Human MetAP1 & MetAP2 | 2-(2-pyridinyl )-pyrimidine | Active inhibitors identified nih.gov |

| Pyridinylpyrimidines | Human MetAP1 & MetAP2 | 2-(3-pyridinyl )-pyrimidine | No effect at concentrations up to 100 μM nih.gov |

This table illustrates the importance of the pyridine nitrogen position for the inhibition of Human Methionine Aminopeptidases by pyridinylpyrimidines.

Receptor Ligand Interactions and Modulation

Histamine (B1213489) H3 Receptor Agonism

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters in the central nervous system. nih.gov While many H3R ligands are imidazole-based, research has uncovered non-imidazole agonists. One such class is the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines. nih.govnih.gov An in-house screening campaign identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist, which led to the development of analogues with full agonist activity. nih.gov The key compound VUF16839 from this series demonstrated nanomolar on-target activity. nih.govnih.gov

| Compound Name | Target | Affinity (pKi) | Activity (pEC50) |

| VUF16839 | Histamine H3 Receptor | 8.5 nih.gov | 9.5 nih.gov |

This table shows the binding affinity (pKi) and potency (pEC50) of the non-imidazole full agonist VUF16839 at the Histamine H3 Receptor.

G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR119, Metabotropic Glutamate (B1630785) Receptor 5)

GPR119: G-protein coupled receptor 119 (GPR119) is considered a promising target for the treatment of type 2 diabetes due to its expression in pancreatic β-cells and its role in stimulating insulin (B600854) secretion. researchgate.netsemanticscholar.org Various pyrimidine derivatives have been developed as GPR119 agonists. For example, a potent agonist identified from screening is (2-fluoro-4-methanesulfonyl-phenyl)-{6-[4-(3-isopropyl- nih.govnih.govnih.govoxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine (AR231453). researchgate.net Further optimization of other pyrimidine series has yielded compounds with strong agonistic activities and significant hypoglycemic effects in animal models. semanticscholar.org

Metabotropic Glutamate Receptor 5 (mGluR5): The metabotropic glutamate receptor 5 (mGluR5) is a GPCR that modulates excitatory neurotransmission and is a target for treating various central nervous system disorders. nih.govnih.gov Negative allosteric modulators (NAMs) of mGluR5 containing pyrimidine rings have been developed. acs.org One such compound, VU0424238 (N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide), was identified as a novel and selective mGluR5 NAM. nih.gov These findings highlight the utility of the pyrimidine scaffold in designing mGluR5 modulators, although specific data for this compound is not available. nih.govacs.org

Endothelin Receptor Interactions

The endothelin (ET) system, particularly the ETA receptor, is implicated in processes such as vasoconstriction and cell proliferation, and its antagonists are investigated for conditions like pulmonary hypertension. nih.gov The pyrimidine structure has been incorporated into ETA receptor antagonists. An example is LU 135252, (+)-(S)-2-(4,6-dimethoxy-pyrimidin-2-yloxy)-3-methoxy-3,3-diphenyl-propionic acid, an orally active ETA receptor antagonist that has been shown to prevent the development of pulmonary hypertension in rat models. nih.gov This demonstrates that pyrimidine-based compounds can interact with endothelin receptors, though the specific interaction of this compound with this target has not been documented.

Antimicrobial Efficacy

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives have shown a wide range of activities against various pathogenic microorganisms.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Species

While specific studies quantifying the antibacterial activity of this compound are not detailed in the reviewed literature, research on structurally related compounds provides insight into its potential. A study focused on novel derivatives of 6-methyl-N¹-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine investigated their biological properties, including antibacterial activity against specialized aquatic Gram-positive and Gram-negative bacteria. frontiersin.org Generally, pyrimidine derivatives have been successfully tested against a spectrum of common pathogenic bacteria. nih.gov

Table 1: Bacterial Species Commonly Tested Against Pyrimidine Derivatives

| Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|

| Staphylococcus aureus | Escherichia coli |

| Bacillus subtilis | Pseudomonas aeruginosa |

This table represents species frequently used to test the antibacterial potential of the broader pyrimidine class of compounds and does not represent direct testing of this compound. nih.govresearchgate.net

Antifungal Spectrum

Similar to its antibacterial potential, the specific antifungal activity of this compound has not been explicitly documented. However, the pyrimidine core is integral to many compounds exhibiting fungicidal properties. nih.gov Various research efforts have demonstrated the efficacy of novel pyrimidine derivatives against fungal pathogens. For example, studies have shown that certain pyrimidine compounds exhibit excellent activity against species like Candida albicans and Aspergillus flavus. nih.gov The potential for antifungal activity is also suggested by patents for amine compounds containing pyrimidine rings, which claim general antifungal properties. google.com

Antitrypanosomal Activity against Pathogenic Protozoa

Significant research has been conducted on the antitrypanosomal potential of the 4-phenyl-6-(pyridin-3-yl)pyrimidine scaffold, which is structurally very similar to this compound. A notable study described the design and synthesis of novel 4-phenyl-6-(pyridin-3-yl)pyrimidines for combating Human African trypanosomiasis, caused by Trypanosoma brucei rhodesiense. nih.gov

In this research, derivatives containing the 2-aminopyrimidine (B69317) core, which is present in the subject compound, were evaluated. The compound 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine exhibited an IC₅₀ value of 13.8 µM against the parasite. nih.gov A closely related analog, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, demonstrated particularly potent activity with a submicromolar IC₅₀ value of 0.38 µM. nih.govresearchgate.net This compound was found to be over 60 times more selective against trypanosomes than against mammalian L6 cells, indicating a promising therapeutic window. nih.gov

Table 2: In Vitro Antitrypanosomal Activity of 4-Aryl-6-(pyridin-3-yl)pyrimidin-2-amine Analogs against T. b. rhodesiense

| Compound | R-Group (at position 4 of pyrimidine) | IC₅₀ against T.b.r. (µM) | CC₅₀ against L6 Cells (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 11 | Phenyl | 13.8 | >100 | >7.2 |

| 13 | 2-Methoxyphenyl | 0.38 | 23 | >60 |

Data sourced from Robinson et al. (2021). nih.gov

Oxidative Stress Modulation: Antioxidant Properties via Radical Scavenging

The pyrimidine nucleus is recognized as a "privileged scaffold" that is present in numerous compounds with antioxidant capabilities. nih.gov These compounds can modulate oxidative stress, often through mechanisms involving the scavenging of free radicals. While direct experimental data on the radical scavenging properties of this compound is not available, the general class of pyrimidine derivatives has been shown to possess antioxidant effects. nih.govekb.eg Studies on various pyrimidine and fused pyrimidine derivatives have confirmed their ability to protect against hemolysis and scavenge free radicals, highlighting the potential of this chemical family in mitigating oxidative damage. nih.govmdpi.com

Structure Activity Relationship Sar and Conformational Dynamics

Comprehensive SAR Studies on the 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine Core Structure and its Direct Analogues

The core structure of this compound serves as a versatile scaffold in drug discovery. Variations in the substitution patterns on both the pyrimidine (B1678525) and pyridine (B92270) rings, as well as modifications to the amino linker, have profound effects on the compound's interaction with biological targets.

Positional Effects of Methyl Substitution on Biological Activity

The placement of the methyl group on the pyrimidine ring is a key determinant of biological efficacy. In a series of 6-alkyl-2,4-diaminopyrimidines developed as histamine (B1213489) H4 receptor antagonists, the alkyl substitution at the C6 position was found to be crucial for activity. researchgate.net While direct studies on the positional isomers of the methyl group (e.g., at C5) on the this compound scaffold are not extensively detailed in the provided sources, related research on similar pyrimidine structures underscores the sensitivity of activity to the location of alkyl substituents. For instance, in the development of cyclin-dependent kinase (CDK) 4 and 6 inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, the methyl group on the thiazole (B1198619) ring was a retained feature from the initial potent compound, suggesting its importance for the observed activity. acs.org

Influence of Pyridine Ring Substitution Patterns on Potency

The substitution pattern of the pyridine ring significantly modulates the potency of pyridylpyrimidine compounds. The position of the nitrogen atom within the pyridine ring is critical for target engagement. For example, in the context of methionine aminopeptidase (B13392206) (MetAP) inhibitors, a 2-(2-pyridinyl)-pyrimidine scaffold was identified as a key pharmacophore capable of chelating a metal ion in the enzyme's active site. nih.gov Replacing the 2-pyridinyl group with a 3-pyridinyl or 4-pyridinyl moiety resulted in compounds with very poor potency against Plasmodium falciparum MetAP1b. nih.gov Similarly, a 2-(3-pyridinyl)-pyrimidine analogue had no significant effect on human MetAP at concentrations up to 100 μM. nih.gov This highlights that for certain enzymes, the specific regioisomer of the pyridyl group is essential for establishing the necessary interactions for inhibition.

In a different series of compounds, pyrimidine-pyridine hybrids were investigated for their anti-inflammatory effects. The presence of the pyridine substituent on the pyrimidine skeleton was noted to enhance anti-inflammatory activity. rsc.org

Role of the Amino Linker in Modulating Receptor or Enzyme Binding

The 2-amino group on the pyrimidine ring plays a pivotal role in mediating interactions with biological targets, often acting as a key hydrogen bond donor. In studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine based CDK4/6 inhibitors, the pyrimidine ring's N1 and N3 atoms are expected to form hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP mimetic inhibitors. acs.org The exocyclic amino group is integral to correctly orienting the molecule within the binding pocket to facilitate these interactions.

The nature of the linker at other positions can also be critical. In an exploration of pyrido[3,4-d]pyrimidines as CXCR2 antagonists, replacing a sulfur linker with an amino or oxygen linker resulted in a complete loss of activity, demonstrating the specific requirements for the linker's chemical properties in that particular scaffold. nih.gov Furthermore, the NH moiety in other pharmacologically active scaffolds, such as anthranilic acid derivatives, has been shown to be essential for activity, with its replacement significantly reducing biological effects. pharmacy180.com This underscores the general importance of the amino group as a linker or interaction point in drug-receptor binding.

SAR of Diverse Derivative Series Incorporating the Pyridylpyrimidine Moiety

The pyridylpyrimidine moiety has been incorporated into a wide range of derivative series to explore new chemical space and modulate biological activity.

Modulation of Activity via N-Aryl and N-Benzyl Substitutions

Modification of the 2-amino group with N-aryl and N-benzyl substituents is a common strategy to explore the SAR of pyrimidine derivatives. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex with anticancer activity. nih.gov The SAR of these compounds showed a strong correlation between their inhibitory potency and their activity in non-small cell lung cancer cells. nih.gov

In another series of pyrazolopyridinyl pyrimidine derivatives, the nature of the N-substituent was critical for activity. nih.gov For N-benzyl derivatives, only those with a fluoro or cyano substitution at the ortho position of the benzene (B151609) ring exhibited good inhibitory activity. nih.gov Substitutions at the meta or para positions led to a reduction in activity, indicating a sensitivity to the electronic and steric properties of the substituent and its position on the benzyl (B1604629) ring. nih.gov

Structure-Activity Relationships of Amide and Carboxamide Derivatives

The incorporation of amide and carboxamide moieties is a key strategy in modifying the biological profile of heterocyclic compounds. These groups can serve as crucial hydrogen bond donors and acceptors, significantly influencing ligand-protein interactions. nih.gov For instance, in a series of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides designed as potential inhibitors for the SARS-CoV-2 main protease (MPro), the carboxamide group was found to form critical hydrogen bonds with amino acid residues His163 and Phe140 within the S1 subsite of the enzyme. nih.gov Similarly, studies on pyridine carboxamide derivatives as urease inhibitors have demonstrated that the carboxamide linkage is vital for activity, with compounds like pyridine 2-yl-methylene hydrazine (B178648) carboxamide showing significant inhibitory potential. mdpi.com The arrangement of functional groups, such as the presence of a thiophene (B33073) ring connected via a carboxamide linkage, can impart specific pharmacological properties that are explored for therapeutic purposes.

Table 1: SAR of Selected Carboxamide Derivatives

| Compound/Derivative Class | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyridine Carboxamides | Pyridine-2-yl-methylene hydrazine carboxamide | Significant urease inhibition (IC50 = 2.18 µM) | mdpi.com |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | Terminal amide carbonyl | Forms H-bonds with Cys145 in SARS-CoV-2 MPro | nih.gov |

| Thieno[3,2-d]pyrimidine-6-carboxamides | 6-Carboxamide group | Essential for potent inhibition of SIRT1/2/3 enzymes | acs.org |

| N-[4-methyl-6-(pentanoylamino)pyridin-3-yl]thiophene-2-carboxamide | Thiophene-2-carboxamide linked to pyridine core | Structure suggests potential bioactivity for therapeutic exploration |

Impact of Heterocyclic Substituents (e.g., Thiazole, Pyrazole) on Biological Potency

The introduction of additional heterocyclic rings, such as thiazole and pyrazole (B372694), to the pyrimidine framework has been a fruitful avenue for discovering potent and selective inhibitors of various biological targets, particularly protein kinases.

Thiazole Derivatives: A notable example is the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org In this series, the thiazole ring plays a critical role in anchoring the molecule within the kinase active site. The C2-amino site of the thiazole ring can interact strongly with aspartate residues in the DFG motif of the kinase, while the thiazol-4-yl methyl group engages in hydrophobic interactions with the gatekeeper phenylalanine residue. acs.org SAR studies revealed that monosubstitution with a cyclopentyl group at the C2-amino position of the thiazole afforded an optimal combination of enzymatic and cellular potencies. acs.org

Pyrazole Derivatives: Pyrazole and its fused derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govmdpi.comnih.gov When incorporated into larger molecular scaffolds, the pyrazole moiety can contribute to binding affinity and selectivity. For example, pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective carbonic anhydrase inhibitors, where the pyrazole nitrogen atom can form hydrogen bonds with active site residues. mdpi.com The substitution pattern on the pyrazole ring is crucial; for instance, in a series of 5-amino-pyrazole-4-carboxamides, electron-withdrawing substituents were found to be beneficial for anti-tubercular activity. nih.gov

Stereochemical Considerations and Enantiomeric Activity Differences

While stereochemistry is a fundamental aspect of drug design that can lead to significant differences in potency, selectivity, and metabolic profiles between enantiomers, specific studies detailing the stereochemical considerations and enantiomeric activity differences for derivatives of this compound are not extensively detailed in the reviewed literature. However, the principles of stereoselectivity are universally applicable. The introduction of a chiral center into derivatives of this scaffold would necessitate the separation and independent biological evaluation of each enantiomer, as it is highly probable that they would exhibit distinct interactions with chiral biological macromolecules like proteins and enzymes.

Conformational Analysis and Intermolecular Interactions in Biological Systems

The three-dimensional structure of this compound derivatives and their non-covalent interactions with biological targets are determinants of their molecular recognition and biological function.

Crystal Structure Elucidation and Conformational Preferences (e.g., Extended vs. Folded Conformations)

X-ray crystallography studies on related compounds provide significant insights into the conformational preferences of the this compound scaffold. A key example is the structure of Imatinib, which contains a pyridyl-pyrimidine moiety. In its freebase form, Imatinib adopts an extended conformation. mdpi.com This is in contrast to some of its salt forms or when bound to certain proteins, where a folded conformation is observed. The choice between an extended or folded conformation is influenced by the pattern of intermolecular interactions, particularly π-π stacking. mdpi.com

In simpler, related crystal structures, such as 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the pyrimidine and the attached aryl ring is typically small, indicating a relatively planar conformation. nih.gov A common feature in the crystal packing of aminopyrimidine derivatives is the formation of inversion dimers through intermolecular N—H···N hydrogen bonds, creating characteristic R²₂(8) ring patterns. nih.govnih.govnih.gov

Table 2: Crystallographic Data for Related Aminopyrimidine Structures

| Compound | Key Conformational Feature | Dihedral Angle (Pyrimidine-Aryl) | Intermolecular Interactions | Reference |

|---|---|---|---|---|

| Imatinib (freebase) | Extended conformation | trans position | N-H···O and N-H···N H-bonds, π-π stacking | mdpi.com |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Two molecules in asymmetric unit | 47.5° and 10.3° | N-H···N H-bonds forming tetrameric units | nih.govnih.gov |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | Near-planar | 3.99° | N-H···N H-bonds, π-π stacking | nih.gov |

| (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine | - | - | N-H···N hydrogen bonds | researchgate.net |

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The biological activity of this compound derivatives is underpinned by a network of specific non-covalent interactions within the target protein's binding site.

Hydrogen Bonding: The 2-amino group on the pyrimidine ring is a crucial hydrogen bond donor. The nitrogen atoms within the pyrimidine and pyridine rings act as hydrogen bond acceptors. In antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines, the pyridine nitrogen can form hydrogen bonds with backbone residues like Met68 and Asp69, while the pyrimidine core can interact with His162. nih.gov In Imatinib, the amine and amide groups form key hydrogen bonds that are critical for binding to the Abelson tyrosine kinase domain. mdpi.com

Hydrophobic Interactions: The methyl group at the 4-position of the pyrimidine ring can engage in favorable hydrophobic interactions. For example, in CDK inhibitors, methyl groups on thiazole rings interact with hydrophobic gatekeeper residues such as phenylalanine. acs.org The pyridine and pyrimidine rings themselves can also participate in hydrophobic interactions with nonpolar residues like leucine. nih.gov

π-π Stacking: The aromatic nature of the pyridine and pyrimidine rings facilitates π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. mdpi.com These interactions are significant for stabilizing the ligand-protein complex. In the crystal structure of Imatinib, π-π stacking is more pronounced in the folded conformation. mdpi.com Similarly, crystal packing of related pyrimidines often shows offset face-to-face π-π stacking between adjacent molecules. nih.gov

Molecular Recognition and Binding Site Occupancy

Molecular recognition is the process by which the specific structural and electronic features of a ligand, such as a this compound derivative, are recognized by a protein's binding site. This specificity arises from the precise geometric and chemical complementarity between the ligand and the protein.

The combination of hydrogen bonding capabilities, the spatial arrangement of hydrophobic groups, and the potential for π-stacking defines a unique pharmacophore that allows these molecules to fit snugly and with high affinity into a specific binding pocket. For instance, in the case of antitrypanosomal pyrimidines, docking studies show the pyrimidine core occupying a space near hydrophobic residues while the pyridine ring is oriented to form hydrogen bonds with residues in either the catalytic triad (B1167595) or a nearby hydrophobic pocket. nih.gov The binding of Imatinib to its target kinase is another prime example, where numerous hydrogen bonds and hydrophobic interactions collectively ensure its specific binding to an inactive conformation of the kinase domain, leading to potent and selective inhibition. mdpi.com The precise occupancy of the binding site, dictated by these intermolecular forces, is the ultimate determinant of the compound's biological effect.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine, to the active site of a target protein.

Molecular docking simulations are crucial for identifying the specific binding sites or pockets on a receptor where a ligand is most likely to interact. For compounds structurally related to this compound, such as those in the 4-phenyl-6-(pyridin-3-yl)pyrimidine series, docking studies have been used to investigate their potential biological targets. nih.gov

In one such study, these related pyrimidine (B1678525) derivatives were docked into the active site of rhodesain, a cysteine protease from Trypanosoma brucei rhodesiense, to explore their antitrypanosomal activity. nih.gov The simulations predicted that these compounds occupy the S2 binding pocket of the enzyme's catalytic site. nih.gov This type of analysis helps elucidate the structural basis for the compound's activity and guides the design of more potent and selective inhibitors.

Beyond identifying the binding location, docking studies predict the specific amino acid residues within the active site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-stacking, are critical for the stability of the ligand-receptor complex.

For the analogous 4-phenyl-6-(pyridin-3-yl)pyrimidine compounds, docking studies with rhodesain predicted that both the phenyl (A) and pyridinyl-pyrimidine (B) rings of the compounds can occupy a hydrophobic pocket deep within the S2 site. nih.gov This positioning allows for favorable hydrophobic interactions with several key non-polar residues. nih.gov The identification of these interacting residues is vital for understanding the molecule's mechanism of action and for making targeted chemical modifications to improve binding affinity. nih.gov

Table 1: Predicted Key Interacting Residues for a 4-Phenyl-6-(pyridin-3-yl)pyrimidine Analog in the Rhodesain Active Site

| Interacting Residue | Interaction Type |

|---|---|

| Leu67 | Hydrophobic |

| Ala136 | Hydrophobic |

| Ile137 | Hydrophobic |

| Ala138 | Hydrophobic |

| Ala208 | Hydrophobic |

Data sourced from studies on analogous compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked pose and the conformational flexibility of the compound.

Once a promising binding mode is identified through docking, MD simulations are employed to validate its stability. These simulations can reveal whether the ligand remains securely bound within the active site or if it dissociates over time. For derivatives of the pyrimidine scaffold, MD simulations have been used to analyze the interaction and structure-activity relationships of inhibitors with their target kinases. nih.gov Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored throughout the simulation to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding conformation.

The biological activity of a molecule can be highly dependent on its three-dimensional shape or conformation. MD simulations can explore the conformational flexibility of this compound both in a solvent environment and when bound to a biological target. Understanding which conformations are energetically favorable is key to drug design. For larger, more flexible molecules that contain a similar pyridinyl-pyrimidine core, such as Imatinib, computational studies have revealed the existence of distinct conformations (e.g., extended versus folded), with one being significantly more stable. mdpi.com This type of analysis can rationalize how the molecule adapts its shape to fit into different binding sites and the energetic costs associated with these changes. mdpi.com

In Silico Pharmacokinetic and ADME Prediction

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME models use a compound's chemical structure to predict these pharmacokinetic properties, offering a rapid and cost-effective way to identify potential liabilities early in the drug discovery process. mdpi.comresearchgate.net

Computational tools can predict a wide range of ADME properties for this compound. These predictions are often based on established criteria like Lipinski's "Rule of Five," which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com For a closely related compound, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, a promising in vitro ADME-Tox profile was reported, suggesting that this chemical scaffold possesses favorable drug-like properties. nih.govresearchgate.net Predictions for the title compound would likely include parameters such as gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450 (CYP), and potential for toxicity. mdpi.comajpamc.com

Table 2: Representative In Silico ADME Predictions for a Pyrimidine-Based Compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule for oral bioavailability |

| LogP | 1-3 | Optimal lipophilicity for cell membrane permeability |

| H-bond Donors | < 5 | Adherence to Lipinski's Rule |

| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| Absorption & Distribution | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption ajpamc.com |

| Blood-Brain Barrier (BBB) Permeant | No | Predicts whether the compound is likely to cross into the central nervous system |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Predicts low risk of drug-drug interactions involving this key metabolic enzyme nih.gov |

| CYP3A4 Inhibitor | No | Predicts low risk of drug-drug interactions involving this key metabolic enzyme nih.gov |

| Excretion & Toxicity | ||

| hERG Blocker | Low Risk | Predicts low risk of cardiac toxicity ajpamc.com |

| Ames Test | Negative | Predicts low potential for mutagenicity |

This table presents hypothetical, representative data based on typical in silico predictions for druglikeness and ADME properties. mdpi.comajpamc.comnih.gov

Prediction of Metabolic Stability (e.g., Microsomal Stability)

A significant hurdle in drug development is ensuring a compound possesses adequate metabolic stability to achieve and maintain therapeutic concentrations in the body. Rapid metabolism, often occurring in the liver, can lead to poor bioavailability and a short duration of action. Computational models are frequently employed to predict a compound's susceptibility to metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.

For scaffolds related to this compound, research has shown that even minor structural modifications can drastically alter metabolic stability. For instance, in studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors, the introduction of a methyl group at the 6-position of the core structure was found to significantly improve stability in human liver microsomes (HLM). acs.org This modification was thought to suppress metabolism by blocking the preferred pharmacophore through which metabolic enzymes recognized the compound. acs.org The challenge in optimizing HLM stability often arises when a consistent site of metabolism cannot be identified, making computational prediction even more critical. acs.org

Similarly, in the development of quinoline-based inhibitors, computational and in vitro assays are used to evaluate the metabolic half-life (t½). For example, a pyridin-3-yl analog was found to be significantly more stable than other isomers in one study. nih.gov These findings underscore the utility of predictive models in guiding synthetic chemistry efforts to enhance metabolic stability by identifying metabolic "hotspots" and suggesting structural modifications to block them.

Table 1: Representative Data on the Impact of Structural Modifications on Metabolic Stability in Related Heterocyclic Scaffolds

Compound/Scaffold Key Structural Feature Human Liver Microsomal Stability (t½, min) Reference Quinoline-based PDE5 Inhibitor Unsubstituted Pyridine (B92270) Ring 20.5 nih.gov Quinoline-based PDE5 Inhibitor Substituted Pyridin-3-yl Ring 44.6 nih.gov Pyrido[3,4-d]pyrimidine Core Unmethylated at 6-position Low acs.org Pyrido[3,4-d]pyrimidine Core Methylated at 6-position Significantly Improved acs.org

Prediction of Selectivity Profiles (e.g., hERG liability)

Ensuring a drug candidate interacts selectively with its intended target while avoiding off-target effects is paramount for safety. One of the most critical off-targets is the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. nih.gov

Beyond hERG, computational methods also predict selectivity against other related proteins, such as kinases. In the development of kinase inhibitors, it is common to assess selectivity against a panel of related kinases to avoid unintended biological effects. For example, studies on related pyridopyrimidine compounds assessed selectivity against Cyclin-Dependent Kinase 2 (CDK2), which shares high homology with the target kinase MPS1. acs.org In silico docking and scoring can provide an initial filter to prioritize compounds with a higher likelihood of being selective.

For a related compound, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, an in silico ADME-Tox profile was generated to assess its drug-like properties, which would typically include predictions for hERG liability and other off-target interactions. researchgate.net

Table 2: Example of an In Silico ADME-Tox Assessment for a Structurally Related Pyrimidine Compound

Predicted Property Result/Prediction Indication hERG Inhibition Low Risk Green (0-50% inhibition predicted) CYP2D6 Inhibition Medium Risk Amber (51-70% inhibition predicted) Plasma Protein Binding High Indicates potential for limited free drug concentration Blood-Brain Barrier Permeability Low Suggests limited CNS penetration

Note: This table is a representative example based on the types of assessments performed on similar compounds and does not represent actual data for this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds based on the this compound scaffold, a "training set" of molecules with experimentally determined biological potencies (e.g., IC50 values) is required. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the set. nih.gov

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like genetic function approximation (GFA), are then used to build an equation that correlates the descriptors with biological activity. researchgate.netnih.gov A robust QSAR model must be validated using both internal and external methods, including cross-validation (e.g., leave-one-out) and prediction of the activity of a "test set" of compounds not used in the model's creation. researchgate.net Such a validated model can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Table 3: Conceptual Framework for Developing a QSAR Model

Component Description Example Training Set A series of compounds with known biological activity. 20-30 pyrimidine derivatives with measured IC50 values. Molecular Descriptors Calculated properties representing physicochemical, electronic, or topological features. LogP, Molecular Weight, Dipole Moment, Wiener Index. Statistical Method Algorithm used to correlate descriptors with activity. Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR). Model Validation Process to assess the model's predictive power and robustness. Cross-validation (q²), prediction for an external test set (r² pred).

Identification of Key Physicochemical Descriptors Influencing Potency

A key output of QSAR studies is the identification of the specific molecular properties, or descriptors, that have the most significant impact on biological potency. For kinase inhibitors and other targeted therapies, these descriptors often relate to the molecule's size, shape, lipophilicity, and electronic properties, which govern how well the compound fits into the target's binding site and forms favorable interactions.

For related heterocyclic compounds, QSAR studies have identified several important descriptors:

Electronic Descriptors: The dipole moment (DIPOLE MAG) has been shown to be significant, suggesting that the strength and orientation of the molecule's charge distribution are crucial for activity. researchgate.net

Topological/Shape Descriptors: The Wiener index, a descriptor of molecular branching, and other shape indices often correlate with activity, highlighting the importance of molecular size and conformation for fitting into a binding pocket. researchgate.net

Connectivity Indices: Chi indices (e.g., CHI-V-3-P) describe the degree of branching and connectivity in a molecule, which can influence both binding and physicochemical properties like solubility. researchgate.net

By understanding which descriptors are critical, chemists can rationally design new molecules. For example, if a QSAR model indicates that a lower dipole moment is beneficial, modifications can be made to the this compound structure to achieve this while maintaining other favorable properties. researchgate.net

Table 4: Common Physicochemical Descriptors and Their Significance in Drug Design

Descriptor Type Example Descriptor Physicochemical Property Represented Electronic Dipole Moment Overall polarity and charge distribution of the molecule. Topological Wiener Index Molecular size, branching, and compactness. Constitutional Molecular Weight The overall size of the molecule. Hydrophobicity LogP The lipophilicity of the compound, affecting solubility and membrane permeability. Steric Molar Refractivity The volume occupied by a molecule and its polarizability.

Homology Modeling for Target Protein Structure Prediction

When the three-dimensional structure of a drug's protein target has not been determined experimentally (e.g., by X-ray crystallography or NMR), homology modeling can be used to generate a predictive model. nih.gov This technique is applicable if the amino acid sequence of the target protein shares significant similarity (typically >30% identity) with a protein of a known structure, referred to as the "template." nih.gov

The process for building a homology model of a potential target for this compound would involve four main steps:

Template Identification: The amino acid sequence of the target protein is used to search a database of known protein structures (like the Protein Data Bank, PDB) to find one or more suitable templates with high sequence identity. nih.gov

Sequence Alignment: The target protein's sequence is carefully aligned with the template's sequence. The accuracy of this alignment is critical for the quality of the final model, especially in loop regions where sequence identity may be lower. nih.gov

Model Building: A three-dimensional model of the target protein is constructed based on the coordinates of the template's backbone. The side chains of the target's amino acids are then built onto this backbone, often using libraries of common rotamer conformations.

Model Refinement and Validation: The initial model is energetically minimized to relieve any unfavorable atomic clashes or strained geometries. The final model's quality is then assessed using various computational tools that check for proper stereochemistry, bond lengths, and angles to ensure it represents a physically plausible protein structure. nih.gov

Once a validated homology model is generated, it can be used for molecular docking studies. These studies would predict the likely binding mode of this compound within the target's active site, providing valuable insights into the key interactions responsible for its biological activity and guiding further structure-based drug design efforts.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a complete picture of the molecule's connectivity. In a typical analysis, the compound is dissolved in a deuterated solvent, such as DMSO-d₆, and the chemical shifts (δ) are recorded in parts per million (ppm).

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings would appear in the downfield region (typically δ 7.0-9.5), with their splitting patterns (singlet, doublet, triplet, etc.) revealing their coupling with adjacent protons. The methyl group protons would resonate in the upfield region (around δ 2.5), and the amine (-NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbons of the pyridine and pyrimidine rings would produce signals in the aromatic region (δ 110-170), while the methyl carbon would be found significantly upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring CH | 8.5 - 9.4 | 120 - 155 |

| Pyrimidine Ring CH | 7.0 - 7.5 | 100 - 115 |

| Amine (NH₂) | 6.5 - 7.0 (broad) | - |

| Methyl (CH₃) | 2.4 - 2.6 | 20 - 25 |

To investigate the binding of this compound to potential biological targets, advanced NMR techniques such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are employed. These methods are powerful tools in drug discovery for identifying and characterizing ligand-protein interactions.